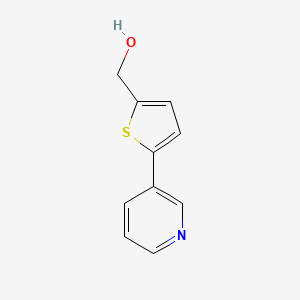
1-(Ethyldisulfanyl)-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a chemical compound that features a disulfide bond and a 2,4-dinitrophenyl group. Disulfides are known for their role in the stabilization of protein structures and their involvement in various biochemical processes. The 2,4-dinitrophenyl group is often used in analytical chemistry for the detection of aldehydes and ketones.
準備方法
The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .
化学反応の分析
1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
科学的研究の応用
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:
Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.
Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.
Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.
作用機序
The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .
類似化合物との比較
1-(Ethyldisulfanyl)-2,4-dinitrobenzene can be compared with other disulfide-containing compounds and 2,4-dinitrophenyl derivatives:
2,4-Dinitrophenyl Derivatives: Compounds such as 2,4-dinitrophenylhydrazine are used in analytical chemistry for the detection of carbonyl compounds.
This compound is unique due to its combination of a disulfide bond and a 2,4-dinitrophenyl group, making it useful in both protein chemistry and analytical applications.
特性
CAS番号 |
22057-41-6 |
|---|---|
分子式 |
C8H8N2O4S2 |
分子量 |
260.3 g/mol |
IUPAC名 |
1-(ethyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
InChIキー |
LHLFYBCYHUOWLD-UHFFFAOYSA-N |
SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol](/img/structure/B1654247.png)

![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
![Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate](/img/structure/B1654255.png)


![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)

